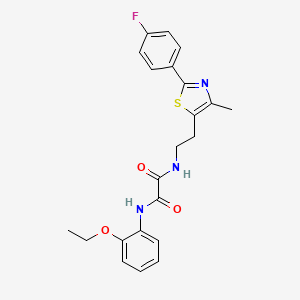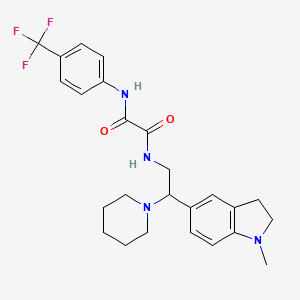
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C25H29F3N4O2 and its molecular weight is 474.528. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibition
Compounds structurally related to the query molecule have been investigated for their potent anti-acetylcholinesterase (AChE) activity, crucial for neurodegenerative disease research. For instance, studies on piperidine derivatives have elucidated their mechanism of action, synthesis, and structure-activity relationships (SAR) in inhibiting AChE. These compounds show selective affinity and potent inhibitory effects on AChE, making them significant in the context of Alzheimer's disease research and the development of antidementia agents (Sugimoto et al., 1995), (Sugimoto et al., 1992).
Coordination Chemistry
Research involving piperidine and its analogs extends into the field of coordination chemistry, exploring the synthesis and properties of metal complexes. A study highlighted the design of N,N,O-donor Schiff-base ligands combining with copper(II) to form complexes with unique coordination chemistry. These complexes exhibit varying magnetic properties and bromination effects, demonstrating the impact of ligand design on the properties of metal complexes, which can be relevant for materials science and catalysis research (Majumder et al., 2016).
Molecular Interaction Studies
Another significant area of research involves understanding the molecular interactions between piperidine derivatives and biological targets. For example, studies on the interaction of piperidine-based antagonists with cannabinoid receptors shed light on the structural requirements for receptor binding and antagonist activity. This research is crucial for drug design and pharmacology, particularly in developing new treatments for conditions modulated by cannabinoid receptors (Shim et al., 2002).
Corrosion Inhibition
Additionally, cadmium(II) Schiff base complexes involving piperidine derivatives have been investigated for their corrosion inhibition properties on mild steel. This research highlights the application of such compounds in materials science, particularly in protecting metals from corrosion, which is vital for industrial applications (Das et al., 2017).
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N4O2/c1-31-14-11-18-15-17(5-10-21(18)31)22(32-12-3-2-4-13-32)16-29-23(33)24(34)30-20-8-6-19(7-9-20)25(26,27)28/h5-10,15,22H,2-4,11-14,16H2,1H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQLYWPRXOZWSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Piperidin-4-yl[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/no-structure.png)
![3-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2871133.png)
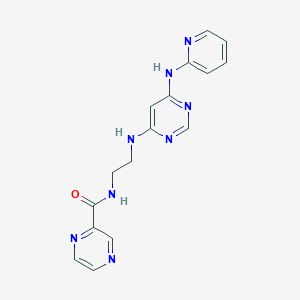
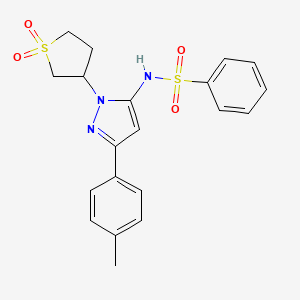
![1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871140.png)
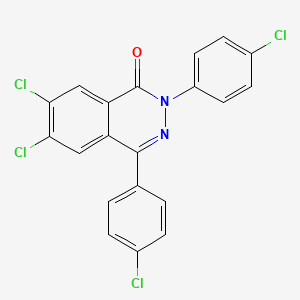

![N-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1-cyanoethyl}-6-methylpyridine-2-carboxamide](/img/structure/B2871143.png)
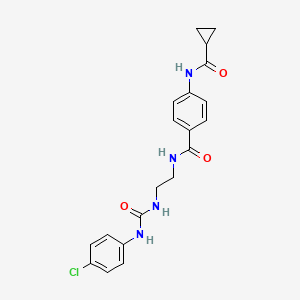
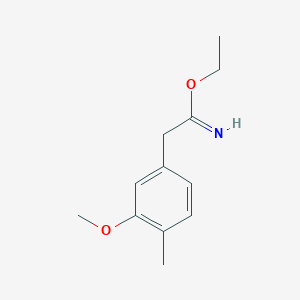
![(E)-1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2871150.png)
